molecular formula C7H8O3 B1266719 Allylsuccinic anhydride CAS No. 7539-12-0

Allylsuccinic anhydride

Cat. No. B1266719
CAS RN: 7539-12-0
M. Wt: 140.14 g/mol
InChI Key: WUMMIJWEUDHZCL-UHFFFAOYSA-N
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Patent
US04143020

Procedure details

By procedure 7)a) above, β-hydroxyethyl methacrylate is esterified with an equimolar amount of allyl-sulfo-succinic anhydride obtained by the sulfonation of allyl-succinic acid anhydride obtained from propene and maleic anhydride by a procedure analogous to that of 8)b) hereinabove.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
allyl-sulfo-succinic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OCCO)(=O)C(C)=C.[CH2:10]([C:13]1(S(O)(=O)=O)[CH2:18][C:17](=[O:19])[O:16][C:14]1=[O:15])[CH:11]=[CH2:12]>>[CH2:10]([CH:13]1[CH2:18][C:17](=[O:19])[O:16][C:14]1=[O:15])[CH:11]=[CH2:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Step Two
Name
allyl-sulfo-succinic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1(C(=O)OC(C1)=O)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1C(=O)OC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.